Quinoxalin-5-ylboronic acid
Overview
Description
Quinoxalin-5-ylboronic acid is a boronic acid derivative of quinoxaline, a heterocyclic aromatic organic compound. It has a molecular formula of C8H7BN2O2 and a molecular weight of 173.9655 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinoxalin-5-ylboronic acid can be synthesized through several methods, including the reaction of quinoxaline with boronic acids under specific conditions. One common method involves the use of a boronic acid derivative and a suitable catalyst to facilitate the formation of the boronic acid group on the quinoxaline ring.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical reactions with stringent control over reaction conditions to ensure purity and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Quinoxalin-5-ylboronic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The reactions of this compound can lead to the formation of various products, including oxidized or reduced derivatives, as well as substituted quinoxaline derivatives.
Scientific Research Applications
Quinoxalin-5-ylboronic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of biological systems and interactions.
Industry: this compound is used in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which quinoxalin-5-ylboronic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Quinoxalin-5-ylboronic acid is similar to other boronic acids and quinoxaline derivatives. its unique structure and properties set it apart from these compounds. Some similar compounds include:
Boronic acids: These compounds share the boronic acid functional group but differ in their core structures.
Quinoxaline derivatives: These compounds have variations in the quinoxaline ring, leading to different chemical and biological properties.
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Properties
IUPAC Name |
quinoxalin-5-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BN2O2/c12-9(13)6-2-1-3-7-8(6)11-5-4-10-7/h1-5,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUVFYYLVPQRRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)N=CC=N2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00705523 | |
Record name | Quinoxalin-5-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00705523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310707-17-5 | |
Record name | Quinoxalin-5-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00705523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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